7-Chloro Enables SNAr Derivatization
The presence of the chlorine atom at the 7-position of methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate permits nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amine, alkoxide, and thiol nucleophiles . In contrast, the comparator methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate (CAS: 97640-17-0) lacks this halogen and is therefore inert to SNAr conditions, restricting its utility as a diversification intermediate [1].
| Evidence Dimension | Reactivity toward nucleophilic aromatic substitution (SNAr) |
|---|---|
| Target Compound Data | SNAr-competent at C7 position |
| Comparator Or Baseline | methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate: SNAr-inert |
| Quantified Difference | Qualitative functional difference (present vs. absent) |
| Conditions | Reaction with nucleophiles such as sodium methoxide in DMSO or amines under basic conditions |
Why This Matters
This reactivity difference is critical for procurement decisions in medicinal chemistry programs requiring a versatile intermediate for parallel library synthesis or SAR exploration.
- [1] Kuujia. methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate - Technical Datasheet. CAS: 97640-17-0. View Source
